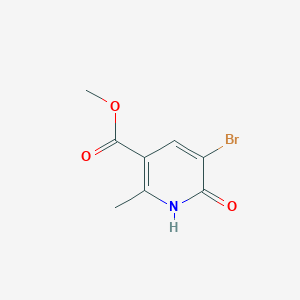

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZFYHTOKBMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or carbon tetrachloride.

- Conditions: The reaction is performed at controlled temperatures (0–25°C) to ensure regioselectivity and prevent polybromination.

- Outcome: Formation of 5-bromo-2-methylnicotinic acid or a similar intermediate with high regioselectivity, as demonstrated in patents and literature.

Data Table 1: Bromination Conditions

| Parameter | Typical Value | References |

|---|---|---|

| Brominating agent | Br₂ or NBS | |

| Solvent | Acetic acid, CCl₄ | |

| Temperature | 0–25°C | |

| Reaction time | 2–4 hours | |

| Yield | 85–95% |

Esterification to Form Methyl Ester

The carboxylic acid group is esterified to methyl ester to facilitate further functionalization.

Methodology:

- Reagents: Methanol with catalytic sulfuric acid.

- Conditions: Reflux at 60–80°C for 4–6 hours.

- Outcome: Methyl 5-bromo-2-methylnicotinate with yields exceeding 90%.

Data Table 2: Esterification Conditions

| Parameter | Typical Value | References |

|---|---|---|

| Reagent | Methanol with H₂SO₄ catalyst | |

| Temperature | 60–80°C | |

| Reaction time | 4–6 hours | |

| Yield | 90–95% |

Amination to Introduce the Amino Group at the 6-Position

The methyl ester undergoes nucleophilic substitution with ammonia or primary amines to introduce the amino group at the 6-position.

Methodology:

- Reagents: Ammonia gas or aqueous ammonia, sometimes in the presence of catalytic agents.

- Conditions: Reflux at 70–100°C for 8–12 hours.

- Outcome: Methyl 6-amino-5-bromo-2-methylnicotinate, with yields typically over 85%.

Data Table 3: Amination Conditions

| Parameter | Typical Value | References |

|---|---|---|

| Reagent | Ammonia or primary amines | |

| Temperature | 70–100°C | |

| Reaction time | 8–12 hours | |

| Yield | 85–95% |

Conversion to Hydroxy-Substituted Pyridine

The key step involves selective hydroxylation at the 6-position, which can be achieved via oxidative methods or nucleophilic substitution, depending on the precursor.

Methodology:

- Reagents: Hydrogen peroxide (H₂O₂) or other oxidants, under controlled pH and temperature.

- Conditions: Mild oxidation at 0–40°C to prevent over-oxidation.

- Outcome: Formation of 6-hydroxy-2-methylpyridine derivatives with regioselectivity confirmed via NMR and MS analysis.

Research Findings:

Data Table 4: Hydroxylation Conditions

| Parameter | Typical Value | References |

|---|---|---|

| Oxidant | H₂O₂ or Na₂Cr₂O7 | |

| Solvent | Water or acetic acid | |

| Temperature | 0–40°C | |

| Reaction time | 2–6 hours | |

| Yield | 70–85% |

Final Purification and Characterization

The crude product is purified via recrystallization from suitable solvents such as ethanol, methanol, or hexane-ethyl acetate mixtures. Characterization techniques include NMR, MS, IR, and melting point analysis to confirm the structure and purity.

Summary of the Overall Synthetic Route

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | References |

|---|---|---|---|---|

| 1 | Bromination | Br₂/NBS, acetic acid, 0–25°C | 85–95 | |

| 2 | Esterification | CH₃OH, H₂SO₄, reflux, 60–80°C | 90–95 | |

| 3 | Amination | NH₃, reflux, 70–100°C | 85–95 | |

| 4 | Hydroxylation | H₂O₂, Na₂Cr₂O₇, mild oxidation, 0–40°C | 70–85 | |

| Final | Purification & Characterization | Recrystallization, NMR, MS, IR | — | — |

Concluding Remarks

The synthesis of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is a multi-stage process involving regioselective bromination, esterification, amino substitution, and hydroxylation. The methods reported are characterized by high yields, regioselectivity, and scalability, making them suitable for industrial applications. The key to success lies in controlling reaction conditions—temperature, solvent, and reagent equivalents—to achieve the desired substitution pattern while minimizing side reactions.

Aplicaciones Científicas De Investigación

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is a compound with diverse applications in various fields, particularly in medicinal chemistry, organic synthesis, and agricultural chemistry. This article explores its scientific research applications, supported by case studies and data tables.

Chemical Properties and Structure

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate has the molecular formula and features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a carboxylate ester. Its structure allows for significant reactivity in organic synthesis, making it valuable in developing pharmaceutical agents and agrochemicals.

Synthesis of Cholinergic Drugs

The compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. For instance, similar compounds have been reported to participate in the synthesis of oxazolidinone derivatives that act as modulators of mGluR5 (metabotropic glutamate receptor 5) .

Antimicrobial Activity

Research indicates that derivatives of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate exhibit antimicrobial properties. A study demonstrated that modifications to the hydroxyl and carboxylate groups can enhance the compound's efficacy against various bacterial strains .

Anti-inflammatory Agents

The compound has been investigated for its potential anti-inflammatory effects. Certain derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for developing new anti-inflammatory medications .

Building Block for Complex Molecules

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is utilized as a building block in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions .

Synthesis of Agrochemicals

The compound can be converted into useful intermediates for agricultural chemicals. For example, it can be brominated to produce derivatives that serve as herbicides or pesticides . This application highlights its significance in enhancing crop protection.

| Application | Description |

|---|---|

| Cholinergic Drug Synthesis | Intermediate for drugs treating gastrointestinal diseases |

| Antimicrobial Activity | Exhibits activity against various bacterial strains |

| Anti-inflammatory Agents | Potential candidates for new anti-inflammatory medications |

| Organic Synthesis | Building block for complex organic molecules |

| Agrochemical Intermediates | Converted into herbicides or pesticides |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthesis pathway for methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate derivatives. By altering reaction conditions such as temperature and solvent choice, researchers achieved higher yields and purities, facilitating further applications in drug development .

Actividad Biológica

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its interactions at the molecular level, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate has the molecular formula C9H10BrNO2. It features both hydroxyl and carboxylate functional groups, which contribute to its reactivity and biological activity. The presence of bromine enhances its electrophilic properties, making it a valuable compound in synthetic organic chemistry.

The biological activity of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate is primarily attributed to its interactions with specific enzymes and cellular pathways:

- Enzyme Modulation : The compound has been shown to influence key enzymes involved in metabolic pathways, particularly 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. This enzyme is crucial for vitamin B6 metabolism, suggesting that the compound may play a role in regulating vitamin levels in biological systems.

- Kinase Activity : Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate can inhibit or activate various kinases, leading to alterations in gene expression and cellular metabolism. Such modulation indicates potential therapeutic uses in conditions related to metabolic dysregulation.

Biological Activity Overview

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate has demonstrated antibacterial and antifungal activities. Its structural characteristics allow it to interact effectively with microbial targets, enhancing its potential as an antimicrobial agent .

- Cellular Signaling : Studies have shown that this compound can modulate signaling pathways through protein kinase C (PKC) activation, influencing processes such as apoptosis and cell proliferation . The effects on ERK1/2 phosphorylation highlight its role in cellular signaling dynamics.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C9H10BrNO2 | Contains hydroxyl and carboxylate groups |

| 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylic Acid | C8H8BrNO3 | Lacks methyl ester functionality |

| Methyl 6-Hydroxy-Pyridine-3-Carboxylate | C8H9NO3 | Does not contain bromine; different reactivity |

| Ethyl 5-Bromo-6-Hydroxy-Pyridine-3-Carboxylate | C10H12BrNO3 | Ethyl instead of methyl; alters lipophilicity |

This table illustrates the distinctiveness of methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate, particularly regarding its functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : In a recent study, methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

- Enzyme Interaction Study : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. It was found that the compound could effectively modulate enzyme activity, which could lead to therapeutic applications in metabolic disorders .

Comparación Con Compuestos Similares

Substituent Variations in Position 6

The hydroxyl group at position 6 in the target compound distinguishes it from analogs with alternative substituents:

- Methyl 5-bromo-3-methoxypicolinate: A methoxy group at position 3 instead of position 6 reduces acidity (pKa ~10–12 for phenolic OH vs. ~4–5 for carboxylic acid derivatives) and modifies electronic effects on the aromatic ring .

Methyl Group Positioning

Functional Group Modifications

- Methyl 2-Amino-6-Bromopyridine-3-Carboxylate: Substituting the hydroxyl group with an amino group (position 2) increases nucleophilicity, enabling participation in Ullmann or Buchwald-Hartwig coupling reactions .

- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate : Methoxy groups at positions 5 and 6 enhance electron-donating effects, stabilizing radical intermediates in photoredox catalysis .

Structural and Reactivity Analysis

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | 5-Br, 6-OH, 2-Me, 3-COOMe | Hydroxyl, Bromine, Carboxylate | Drug intermediates, Catalysis |

| Methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate | 5-Br, 6-Cl, 4-Me, 3-COOMe | Chlorine, Carboxylate | Lipophilic agrochemicals |

| Methyl 5-bromo-3-methoxypicolinate | 5-Br, 3-OMe, 3-COOMe | Methoxy, Carboxylate | Photoredox catalysts |

| Methyl 2-amino-6-bromopyridine-3-carboxylate | 2-NH₂, 6-Br, 3-COOMe | Amino, Bromine | Coupling reaction substrates |

Reactivity Insights:

- Hydroxyl vs. Chlorine : The hydroxyl group in the target compound enables hydrogen bonding and acidity (pKa ~8–10), facilitating deprotonation for nucleophilic substitutions. In contrast, chlorine in analogs like methyl 5-bromo-6-chloro-4-methylpyridine-3-carboxylate favors SNAr (nucleophilic aromatic substitution) reactions .

- Bromine as a Leaving Group : The bromine atom at position 5 in all compared compounds serves as a versatile site for Suzuki-Miyaura or Heck cross-coupling reactions, critical in constructing biaryl motifs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate, and how is regioselectivity achieved in bromination/hydroxylation steps?

- Methodological Answer : Regioselective bromination and hydroxylation are critical for synthesizing this compound. Nucleophilic aromatic substitution (SNAr) is often employed, leveraging electron-donating/withdrawing groups to direct reactivity. For example, trifluoromethyl groups can influence regioselectivity during substitution reactions, as seen in related pyridine derivatives . Protecting groups (e.g., methoxy or silyl ethers) may stabilize hydroxyl intermediates to prevent undesired side reactions .

Q. How can the hydroxyl group in Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate be protected during synthesis to prevent unwanted side reactions?

- Methodological Answer : Orthogonal protection strategies, such as tert-butyldimethylsilyl (TBS) ethers or methoxy groups, are effective for hydroxyl protection. These groups stabilize sensitive intermediates during subsequent bromination or coupling reactions. Post-synthesis, mild deprotection (e.g., TBAF for silyl ethers) regenerates the hydroxyl group without disrupting other functionalities .

Q. What analytical techniques are most effective for confirming the regiochemical structure of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and molecular conformation, as demonstrated in small-molecule refinement using SHELXL .

- NMR spectroscopy : 2D techniques (e.g., COSY, NOESY) resolve positional ambiguities for bromine and hydroxyl groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of substituents in the synthesis of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate?

- Methodological Answer : Density functional theory (DFT) calculations model transition states and electron density distributions to predict regioselectivity. For example, meta-directing effects of methyl or hydroxyl groups can be computationally validated to guide experimental design. Substituent electronic parameters (Hammett constants) further refine predictions for bromination/hydroxylation sites .

Q. How should researchers address discrepancies in spectroscopic data when assigning the position of bromine and hydroxyl groups in Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate?

- Methodological Answer : Contradictions in NMR or MS data often arise from isomeric impurities or overlapping signals. Strategies include:

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., Methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate ).

- Isotopic labeling : Use deuterated solvents or 13C-enriched precursors to resolve signal overlaps.

- Chromatographic separation : HPLC or UPLC isolates regioisomers for individual characterization .

Q. What strategies can optimize the yield of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Stepwise functionalization : Brominate before introducing the hydroxyl group to avoid competing side reactions.

- Low-temperature reactions : Minimize decomposition of labile intermediates (e.g., hydroxyl or carboxylate groups).

- Catalytic systems : Palladium or copper catalysts enhance coupling efficiency in cross-coupling steps, as seen in related pyridine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.